molecular formula C15H14N2OS B182954 1-Methyl-1-phenyl-3-benzoylthiourea CAS No. 4949-94-4

1-Methyl-1-phenyl-3-benzoylthiourea

Cat. No. B182954
CAS RN: 4949-94-4
M. Wt: 270.4 g/mol
InChI Key: GAVQCLAJJBWOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-phenyl-3-benzoylthiourea (MPBT) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBT is a thiourea derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-Methyl-1-phenyl-3-benzoylthiourea is not fully understood. However, it has been proposed that 1-Methyl-1-phenyl-3-benzoylthiourea acts by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Methyl-1-phenyl-3-benzoylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.

Biochemical And Physiological Effects

1-Methyl-1-phenyl-3-benzoylthiourea has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of prostaglandins and leukotrienes. 1-Methyl-1-phenyl-3-benzoylthiourea has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

1-Methyl-1-phenyl-3-benzoylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has shown promising results in various biological activities and can be used as a probe in the study of protein-ligand interactions. However, 1-Methyl-1-phenyl-3-benzoylthiourea also has some limitations. It is relatively unstable and can decompose over time. It also has low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-Methyl-1-phenyl-3-benzoylthiourea. One direction is the synthesis of new derivatives of 1-Methyl-1-phenyl-3-benzoylthiourea that possess improved properties. Another direction is the study of the mechanism of action of 1-Methyl-1-phenyl-3-benzoylthiourea to better understand its biological activities. 1-Methyl-1-phenyl-3-benzoylthiourea can also be used as a template for the synthesis of new metal complexes that possess improved biological activities. Finally, 1-Methyl-1-phenyl-3-benzoylthiourea can be used as a probe in the study of protein-ligand interactions to identify new drug targets.

Synthesis Methods

The synthesis method of 1-Methyl-1-phenyl-3-benzoylthiourea involves the reaction of benzoyl isothiocyanate with aniline in the presence of a base. The reaction results in the formation of 1-Methyl-1-phenyl-3-benzoylthiourea as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

1-Methyl-1-phenyl-3-benzoylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-Methyl-1-phenyl-3-benzoylthiourea has been used as a ligand in the synthesis of metal complexes that have shown promising results in various biological activities. It has also been used as a probe in the study of protein-ligand interactions.

properties

IUPAC Name

N-[methyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-17(13-10-6-3-7-11-13)15(19)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVQCLAJJBWOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197803
Record name 1-Methyl-1-phenyl-3-benzoylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-phenyl-3-benzoylthiourea

CAS RN

4949-94-4
Record name 1-Methyl-1-phenyl-3-benzoylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1-phenyl-3-benzoylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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